Intermediate Basicity (pKa) of the 3-Chloro Isomer: A Key Discriminator for Protonation-Dependent Applications
The target compound incorporates a 3-chloroaniline substructure. The pKa of the conjugate acid of the corresponding parent aniline (3-chloroaniline) is 3.46 at 25°C . This places it between the 2-chloroaniline (pKa = 2.65) and 4-chloroaniline (pKa = 4.15) isomers . While the N-alkyl substituent in the target compound will modestly elevate the pKa of the secondary amine, the relative order of basicity among the three chloro positional isomers is expected to be preserved based on established substituent effects.
| Evidence Dimension | Basicity of the aniline nitrogen (parent aniline pKa) |
|---|---|
| Target Compound Data | pKa ~3.46 (3-chloroaniline parent) |
| Comparator Or Baseline | 2-Chloroaniline pKa = 2.65; 4-Chloroaniline pKa = 4.15 |
| Quantified Difference | Target is 0.81 pKa units more basic than 2-chloro; 0.69 pKa units less basic than 4-chloro |
| Conditions | Measured at 25°C in aqueous solution for the parent anilines |
Why This Matters
The intermediate basicity of the 3-chloro isomer dictates its protonation state at a given pH, which is critical for solubility, salt formation, and biological interactions where ionizable amine groups are key pharmacophoric elements.
